1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one
Overview
Description
1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The presence of bromine, methoxy, and fluorine substituents on the aromatic rings can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methoxybenzene and 3-fluorobenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-bromo-4-methoxybenzene with magnesium in anhydrous ether. This forms the corresponding phenylmagnesium bromide.
Addition Reaction: The phenylmagnesium bromide is then reacted with 3-fluorobenzaldehyde to form the corresponding secondary alcohol.
Oxidation: The secondary alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine, methoxy, and fluorine groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one: Lacks the fluorine substituent.
1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Fluorine is positioned differently on the aromatic ring.
1-(2-Bromo-4-methoxyphenyl)-2-(3-chlorophenyl)ethan-1-one: Chlorine substituent instead of fluorine.
Uniqueness
The unique combination of bromine, methoxy, and fluorine substituents in 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one can result in distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c1-19-12-5-6-13(14(16)9-12)15(18)8-10-3-2-4-11(17)7-10/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBUIFRIOKTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=CC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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